Product packaging for 3-Bromo-6-methoxypicolinic acid(Cat. No.:CAS No. 1196147-56-4)

3-Bromo-6-methoxypicolinic acid

Cat. No.: B1523331
CAS No.: 1196147-56-4
M. Wt: 232.03 g/mol
InChI Key: DJLLBSHGCMLODW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Pyridine carboxylic acids, which are monocarboxylic derivatives of pyridine, are fundamental building blocks in the world of organic chemistry. wikipedia.org Their versatile nature stems from the presence of the pyridine ring, a nitrogen-containing heterocycle that imparts unique electronic properties and reactivity. studysmarter.co.uknih.gov This ring system, coupled with the carboxylic acid group, allows for a wide array of chemical transformations, making these compounds invaluable starting materials for the synthesis of more complex molecules. news-medical.net

In medicinal chemistry, pyridine carboxylic acid derivatives have a distinguished history, forming the core of numerous therapeutic agents. nih.gov Their derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility, distribution, and interaction with biological targets. nih.gov The carboxylic acid group provides an additional site for interaction, often with metal ions in enzymes, which is a particularly useful property for enzyme inhibition. nih.gov This has led to the development of drugs for a multitude of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov

Contextualization of Halogenated Pyridines within Chemical Sciences

The introduction of halogen atoms onto the pyridine ring dramatically expands the synthetic and application potential of these molecules. Halogenated pyridines are crucial intermediates in the production of various biocides and are prepared on a large scale for industrial use. youtube.com The presence of a halogen, such as bromine, introduces a reactive handle for a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.

From a medicinal chemistry perspective, halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov This strategic placement of halogens is a common tactic in drug design to fine-tune the properties of a lead compound.

Rationale for Focused Investigation on 3-Bromo-6-methoxypicolinic Acid

The specific compound, this compound, presents a particularly interesting case for focused investigation. Its structure combines the key features of a picolinic acid (a pyridine-2-carboxylic acid) with two important substituents: a bromine atom at the 3-position and a methoxy (B1213986) group at the 6-position.

The bromine atom, as a halogen, serves as a versatile synthetic handle for further functionalization through various coupling reactions. The methoxy group, an electron-donating group, can influence the reactivity of the pyridine ring and provide additional points of interaction. The relative positions of the carboxylic acid, bromine, and methoxy groups create a unique electronic and steric environment, suggesting the potential for novel chemical reactivity and biological activity. This specific arrangement of functional groups makes this compound a valuable intermediate for creating libraries of diverse compounds for screening in drug discovery and materials science.

Overview of Research Trajectories for Related Picolinic Acid Analogues

Research into picolinic acid analogues is a vibrant and rapidly evolving field. Scientists are actively exploring a wide range of derivatives to develop new therapeutic agents and functional materials. dovepress.com One major research trajectory focuses on the synthesis of novel picolinic acid-based compounds as potential herbicides. For example, researchers have designed and synthesized new picolinate (B1231196) compounds that show potent herbicidal activity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1523331 3-Bromo-6-methoxypicolinic acid CAS No. 1196147-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLBSHGCMLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704722
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-56-4
Record name 3-Bromo-6-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Bromo 6 Methoxypicolinic Acid

Advanced Synthetic Routes to 3-Bromo-6-methoxypicolinic Acid

Strategic Bromination Techniques for Pyridine (B92270) Scaffolds

The introduction of a bromine atom onto a pyridine ring is a critical step that can be challenging due to the electron-deficient nature of the pyridine nucleus. Electrophilic substitution on the pyridine ring generally requires harsh conditions and often occurs at the C-3 position nih.gov. The presence of activating groups, such as a methoxy (B1213986) group, can facilitate this reaction and influence the position of bromination.

Regioselective Bromination of Methoxy-substituted Picolinic Acid Precursors

The position of the bromine atom is crucial for the final compound's properties. In the synthesis of related structures, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the bromination step is performed on an advanced intermediate, specifically methyl 2-methoxy-6-methylaminopyridine-3-carboxylate nih.gov. This late-stage bromination ensures that the bromine atom is introduced at the desired C-5 position, ortho to the activating methylamino group and meta to the methoxy and ester groups. This strategy highlights the importance of existing substituents in directing the incoming electrophile (bromine) to the correct location on the pyridine ring.

Utilization of N-Bromosuccinimide (NBS) in Controlled Reaction Environments

N-Bromosuccinimide (NBS) is a widely used reagent for providing a controlled source of electrophilic bromine. It is often preferred over liquid bromine due to its solid nature and milder reaction conditions. In synthetic pathways leading to complex picolinic acid derivatives, NBS has been identified as a key reagent for the bromination step google.com. For instance, the conversion of an ethyl 3-amino-5-(trifluoromethyl)picolinate intermediate in a patented synthetic route utilizes NBS to introduce a bromine atom, demonstrating its utility in the synthesis of highly functionalized pyridine scaffolds google.com.

Methoxylation Strategies for Halogenated Picolinic Acid Intermediates

The introduction of the methoxy group at the C-6 position is typically achieved through a nucleophilic aromatic substitution reaction. This involves reacting a halogenated pyridine precursor with a methoxide (B1231860) source.

Nucleophilic Aromatic Substitution of Halogen with Methoxide

A highly effective strategy for methoxylation involves the displacement of a halogen, such as chlorine or fluorine, from the pyridine ring using sodium methoxide. Research into the synthesis of related compounds has shown that starting with a di-halogenated precursor like methyl 2,6-dichloropyridine-3-carboxylate allows for regioselective substitution. The choice of solvent plays a critical role in determining which halogen is replaced. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide provides the 2-methoxy product as the major isomer in solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). Conversely, conducting the reaction in N,N-dimethylformamide (DMF) or methanol (B129727) (MeOH) results in highly regioselective substitution at the C-6 position nih.gov. This demonstrates that the reaction environment can be fine-tuned to direct the methoxy group to the desired location, a key step in building the this compound framework. A similar nucleophilic aromatic substitution using sodium methoxide has been employed on 2,6-dibromo-3-aminopyridine to furnish a 6-bromo-2-methoxy-3-aminopyridine intermediate nih.gov.

Table 1: Effect of Solvent on Regioselectivity of Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate nih.gov
SolventMajor ProductSelectivity
Tetrahydrofuran (THF)2-Methoxy IsomerFavors 2-position substitution
Dichloromethane (CH2Cl2)2-Methoxy IsomerFavors 2-position substitution
N,N-Dimethylformamide (DMF)6-Methoxy IsomerHighly regioselective for 6-position
Methanol (MeOH)6-Methoxy IsomerHighly regioselective for 6-position

Carboxylic Acid Group Introduction and Manipulation

The final step in the synthesis of this compound is the formation of the carboxylic acid group at the C-2 position. This is most commonly achieved by the hydrolysis of a precursor functional group, typically an ester. The ester group serves as a protected form of the carboxylic acid throughout the synthetic sequence, preventing unwanted side reactions.

Hydrolysis of Nitrile Precursors to Carboxylic Acids

The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) via hydrolysis is a fundamental and widely used transformation in organic synthesis. This method is applicable to the synthesis of picolinic acids from their corresponding picolinonitrile precursors. For instance, the synthesis of 3-hydroxypicolinic acid amide can be achieved by stirring 3-hydroxy-picolinonitrile with concentrated hydrochloric acid. google.com The reaction proceeds through the formation of an amide intermediate, which can then be further hydrolyzed to the carboxylic acid under appropriate acidic or basic conditions.

In a related multi-step synthesis that produces a substituted picolinic acid, the hydrolysis of a nitrile is a key final step. google.com This transformation highlights the reliability of nitrile hydrolysis in constructing the picolinic acid framework, a strategy that is directly translatable to the synthesis of this compound from a corresponding 3-bromo-6-methoxy-2-cyanopyridine precursor.

Oxidative Cleavage Methods for Alkyl Side Chains

A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl side chain. For pyridine derivatives, a methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The synthesis of picolinic acid from α-picoline (2-methylpyridine) is a classic example of this transformation. orgsyn.org The reaction involves heating the picoline with KMnO₄ in an aqueous solution. orgsyn.org The manganese dioxide byproduct is then filtered off, and the picolinic acid is isolated from the filtrate. orgsyn.org

This established methodology can be applied to prepare this compound from a suitable precursor such as 3-Bromo-6-methoxy-2-methylpyridine. The presence of the bromo and methoxy substituents on the pyridine ring requires careful selection of reaction conditions to avoid unwanted side reactions, but the fundamental oxidative cleavage of the methyl group remains a viable synthetic strategy.

Multi-step Convergent and Divergent Synthesis Approaches

Complex molecules like this compound are often constructed using multi-step synthetic sequences. These can involve building the pyridine ring from acyclic precursors or by progressively modifying an existing, simpler pyridine derivative.

Preparation from 6-Methylpicolinic Acid Derivatives

A logical synthetic approach to this compound can start from a more readily available picolinic acid derivative. Although direct synthesis starting from 6-methylpicolinic acid is not explicitly detailed in the provided sources, a plausible pathway can be constructed based on known pyridine chemistry. Such a synthesis would likely involve:

Esterification : Protection of the carboxylic acid group as an ester to prevent interference with subsequent steps.

Electrophilic Bromination : Introduction of the bromine atom at the 3-position of the pyridine ring. The Hell-Volhard-Zelinskii reaction, which involves Br₂ and PBr₃, is a standard method for the α-bromination of carboxylic acids and their derivatives. libretexts.org

Methoxylation : Introduction of the methoxy group at the 6-position, potentially through a nucleophilic aromatic substitution reaction on a suitable precursor.

Hydrolysis : Removal of the ester protecting group to reveal the final carboxylic acid.

An analogous synthesis has been described for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves the bromination of a methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate, followed by alkaline hydrolysis to yield the final product. nih.gov This demonstrates the feasibility of late-stage bromination and hydrolysis in the preparation of substituted methoxypicolinic acids. nih.gov

Preparation from 3-Hydroxypicolinonitrile Derivatives

A versatile, multi-step synthesis for substituted picolinic acids can begin with precursors like 3-hydroxypicolinonitrile, which itself can be derived from non-aromatic starting materials such as furfural (B47365). google.com A general pathway involves several key transformations on the pyridine ring, ultimately leading to the desired substituted picolinic acid. google.com

A documented synthesis of a related compound, 4-alkoxy-3-hydroxypicolinic acid, illustrates this approach effectively. The key steps include the bromination of a 3-hydroxypicolinonitrile derivative, substitution of a bromo group with an alkoxide, and finally, hydrolysis of the nitrile to a carboxylic acid. This highlights a convergent strategy where different functionalities are installed sequentially onto the pyridine core.

Table 1: Illustrative Multi-step Synthesis Pathway from a Picolinonitrile Precursor
StepReactionStarting MaterialKey ReagentsIntermediate/ProductReference
1Bromination/RearrangementAmine salt of a furfural derivativeBromineDibromohydroxypicolinonitrile google.com
2Bromo SubstitutionDibromohydroxypicolinonitrileAlkoxide (e.g., Sodium Methoxide)Alkoxy-bromo-hydroxypicolinonitrile google.com
3Nitrile HydrolysisAlkoxy-bromo-hydroxypicolinonitrileAcid or BaseAlkoxy-bromo-hydroxypicolinic acid google.com

Comprehensive Analysis of Reaction Mechanisms

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting outcomes. The introduction of the bromine atom via electrophilic substitution is a particularly important mechanistic consideration.

Electrophilic Aromatic Substitution Mechanisms on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. umsl.edu The reaction proceeds via a two-step mechanism. umsl.edu

Attack of the Electrophile : The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product.

In the context of synthesizing this compound, the key electrophilic substitution is bromination. For this reaction, bromine (Br₂) is activated by a Lewis acid catalyst, such as FeBr₃, to generate a more potent electrophile. umsl.edu

The pyridine ring itself is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. umsl.edu Furthermore, under acidic conditions used for many SₑAr reactions (like nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. umsl.edu However, the substituents already present on the ring play a crucial role in directing the position of the incoming electrophile. The methoxy group (-OCH₃) at the 6-position and the carboxylic acid group (-COOH) at the 2-position, along with the ring nitrogen, will influence the regioselectivity of the bromination at the 3-position.

Nucleophilic Substitution Mechanisms at Pyridine C-6 Position

The introduction of the 6-methoxy group in the precursor to this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective at the C-2 and C-6 positions (ortho and para to the ring nitrogen) of the pyridine nucleus. youtube.comwikipedia.orgstackexchange.com The inherent electron-withdrawing nature of the nitrogen atom makes these positions electrophilic and thus susceptible to attack by nucleophiles, such as methoxide ions. stackexchange.comyoutube.com

The mechanism proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile, for instance, a methoxide ion (CH₃O⁻), attacks the electron-deficient C-6 carbon, which bears a suitable leaving group (e.g., a halide like chlorine or bromine). This step breaks the aromaticity of the ring and forms a high-energy, anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netnih.gov

Stabilization and Aromaticity Restoration: The negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. stackexchange.comvaia.com This resonance stabilization is key to the feasibility of the reaction at the C-6 position. Attack at the C-3 or C-5 positions would not allow for this advantageous delocalization onto the nitrogen. stackexchange.comyoutube.com

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, resulting in the final substituted product.

The stability of the Meisenheimer intermediate is the determining factor for the reaction's success, and the ability of the pyridine nitrogen to stabilize the transient negative charge makes the C-6 position a prime site for such substitutions. stackexchange.comnih.gov

Hydrolytic Mechanisms of Nitrile Functionality

The carboxylic acid moiety in picolinic acids is often synthesized through the hydrolysis of a corresponding nitrile (a cyano group, -C≡N). wikipedia.org This transformation can be performed under either acidic or basic conditions, both of which proceed through an amide intermediate. chemistrysteps.comjove.comlibretexts.org

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is typically carried out by heating the nitrile with an aqueous acid like hydrochloric acid. youtube.comchemguide.co.uk

Protonation: The nitrile nitrogen is first protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon. jove.comlibretexts.orglumenlearning.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon. jove.comyoutube.com

Tautomerization to Amide: A series of proton transfers occurs, leading to the formation of a protonated amide, which then deprotonates to yield a neutral amide intermediate. chemistrysteps.comlibretexts.org

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to form the carboxylic acid and an ammonium (B1175870) ion. jove.com

Base-Catalyzed Hydrolysis

In basic conditions, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk

Nucleophilic Attack by Hydroxide: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. chemistrysteps.comlibretexts.org

Protonation and Tautomerization: The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide intermediate. chemistrysteps.comlibretexts.org

Amide Hydrolysis: The amide undergoes base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia. chemguide.co.uk Acidification in a separate workup step is required to obtain the free carboxylic acid from the carboxylate salt. chemguide.co.uk

Derivatization and Functionalization Strategies

This compound possesses three distinct functional handles for further chemical modification: the bromine atom at C-3, the carboxylic acid at C-2, and the methoxy group at C-6. This section focuses on the strategic derivatization at the bromine and carboxylic acid positions. ontosight.aiontosight.ai

Substitution Reactions at the Bromine Position

The bromine atom at the C-3 position can be replaced through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to functionalize bromopyridines. rsc.orgwikipedia.org For this compound, the bromine atom serves as the halide partner.

The general catalytic cycle involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C-3 position. beilstein-journals.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Bromopyridine Derivatives

Coupling Partner Product Type Catalyst/Base System (Typical)
Phenylboronic acid 3-Phenylpyridine derivative Pd(OAc)₂ / K₂CO₃
2-Methylphenylboronic acid 3-(o-tolyl)pyridine derivative Pd(PPh₃)₄ / Na₂CO₃
Naphthylboronic acid 3-(Naphthyl)pyridine derivative Pd(dppf)Cl₂ / Cs₂CO₃
Thiopheneboronic acid 3-(Thienyl)pyridine derivative Pd(OAc)₂ / K₃PO₄

This table presents typical examples based on known Suzuki-Miyaura reactions of bromopyridines. rsc.orgbeilstein-journals.orgresearchgate.net

Nucleophilic Displacement of Bromine with Diverse Functionalities

Direct nucleophilic displacement of a halide at the C-3 (meta) position of pyridine via the SNAr mechanism is electronically disfavored. youtube.comyoutube.com Unlike the C-2, C-4, and C-6 positions, attack at C-3 does not allow the resulting negative charge in the Meisenheimer intermediate to be delocalized onto the ring nitrogen. stackexchange.com

However, substitution can be achieved under specific, often harsh, conditions through an elimination-addition mechanism involving a highly reactive pyridyne (or dehydropyridine) intermediate. almerja.comquora.comyoutube.com

Deprotonation: A very strong base (e.g., sodium amide, NaNH₂) abstracts a proton from the carbon adjacent to the bromine (C-4). almerja.comorganicchemistrytutor.com

Elimination: The resulting anion eliminates the bromide ion to form a strained triple bond within the pyridine ring, creating the pyridyne intermediate. quora.comyoutube.com

Nucleophilic Addition: The nucleophile then attacks one of the two carbons of the triple bond. For a 3,4-pyridyne, this can lead to a mixture of products where the new substituent is at either the C-3 or C-4 position. youtube.com

This pathway is less common than palladium-catalyzed methods and is generally limited to reactions with very strong, non-selective nucleophiles. researchgate.netresearchgate.netacs.org

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides. ontosight.airesearchgate.net

Esterification: The formation of esters is typically achieved by reacting the picolinic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative. acs.org

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is often activated first. Common methods include:

Conversion to Acyl Chloride: Reacting the picolinic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride forms the highly reactive picolinoyl chloride. This readily reacts with an amine to form the amide. nih.govnih.gov

Use of Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) facilitate direct amide bond formation by activating the carboxylic acid in situ. cam.ac.ukresearchgate.net

These derivatizations are crucial for tuning the biological activity and physicochemical properties of molecules based on the this compound scaffold. researchgate.netcam.ac.uk

Transformations of the Methoxy Group

The methoxy group at the C6 position is another key site for functionalization, primarily through ether cleavage.

Cleavage of the methoxy group is a critical transformation that unmasks a hydroxyl group, yielding 3-bromo-6-hydroxypicolinic acid. This hydroxylated product can be a crucial intermediate for introducing new functionalities or may be the target molecule itself due to its potential biological activity.

The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. wikipedia.orgpressbooks.pubmasterorganicchemistry.com Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr3) is a premier reagent for this transformation, typically used in an inert solvent like dichloromethane (CH2Cl2) at low temperatures. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. organic-chemistry.org

Table 3: Conditions for Demethylation of the Methoxy Group

ReagentTypical ConditionsProductMechanism Type
Boron Tribromide (BBr3)CH2Cl2, -78°C to Room Temp.3-Bromo-6-hydroxypicolinic acidLewis Acid-Assisted SN2
Hydrobromic Acid (HBr)Acetic Acid or H2O, Reflux3-Bromo-6-hydroxypicolinic acidAcid-Catalyzed SN2

Stereochemical Considerations in Synthesis and Transformation

This compound is an achiral molecule, as it possesses a plane of symmetry that bisects the pyridine ring and the carboxylic acid and methoxy groups. Therefore, syntheses and reactions that exclusively use this compound and other achiral reagents will result in achiral products.

Stereochemical considerations become paramount when this compound is used as a synthon in the preparation of chiral molecules. For instance, if one of its derivatives, such as an ester or amide, is reacted with a chiral reagent or under the influence of a chiral catalyst, stereocenters can be introduced. An example would be the asymmetric reduction of a ketone derivative or an asymmetric addition to the pyridine ring. In such cases, the facial selectivity of the approach to the planar pyridine ring or the stereochemical outcome of a reaction at a prochiral center would be a critical consideration. However, there is limited specific research documented concerning stereoselective transformations starting directly from this compound itself.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-6-methoxypicolinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methoxy (B1213986) group protons and the two protons on the pyridine (B92270) ring.

Aromatic Protons: The pyridine ring contains two protons, H-4 and H-5. These would appear as two distinct doublets in the aromatic region of the spectrum due to coupling to each other.

The proton at the H-5 position is flanked by the electron-donating methoxy group (at C-6) and the electron-withdrawing bromine atom (at C-3). Its chemical shift would be influenced by both.

The proton at the H-4 position is adjacent to the bromine atom and would likely appear at a lower field (higher ppm) due to the deshielding effect of the halogen.

The coupling constant between these two protons (³JHH) would be typical for ortho-coupled protons on a pyridine ring, expected to be in the range of 8.0-9.0 Hz.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are chemically equivalent and not coupled to any other protons. Therefore, they would appear as a sharp singlet. Their position would be in the typical range for methoxy groups attached to an aromatic ring, generally around 3.8-4.0 ppm. synchem.de

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration. It could appear over a wide range, typically from 10-13 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~8.0 - 8.3 Doublet (d) ~8.5 Hz
H-5 ~7.0 - 7.3 Doublet (d) ~8.5 Hz
-OCH₃ ~3.9 - 4.1 Singlet (s) N/A

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. youtube.com

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm.

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts:

C-2 (Carboxylic acid-bearing): This carbon is attached to the nitrogen and the carboxylic acid, placing it in the ~150 ppm region.

C-6 (Methoxy-bearing): This carbon is attached to nitrogen and the electron-donating methoxy group, which would shift it to a low field, likely in the ~160-165 ppm range.

C-3 (Bromo-bearing): The direct attachment of bromine causes a significant downfield shift, but less than that of nitrogen. This signal is expected around 115-120 ppm.

C-4 and C-5: These are CH carbons. C-4, adjacent to the bromine, would be more deshielded than C-5. Expected shifts would be around ~140-145 ppm for C-4 and ~110-115 ppm for C-5.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is a typical sp³ carbon attached to an oxygen and will appear at a high field, expected around 55-60 ppm. youtube.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) ~166.0
C-6 ~162.0
C-2 ~151.0
C-4 ~143.0
C-3 ~118.0
C-5 ~112.0

To confirm these assignments, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak connecting the signals of the two coupled aromatic protons (H-4 and H-5), confirming their adjacency on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would show correlations between H-4 and C-4, H-5 and C-5, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C-6 carbon.

The H-5 proton to C-3 and C-6.

The H-4 proton to C-2 and C-6.

These correlations would allow for the unequivocal assignment of all atoms in the molecule's core structure. chemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The molecular formula of this compound is C₇H₆BrNO₃. A key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. youtube.com

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (⁷⁹Br) Calculated Exact Mass (⁸¹Br)
[M]⁺ [C₇H₆⁷⁹BrNO₃]⁺ 230.9582 232.9562
[M+H]⁺ [C₇H₇⁷⁹BrNO₃]⁺ 231.9659 233.9639

Predicted data for the methyl ester of the target compound shows an [M+H]⁺ ion at m/z 245.97605, which corresponds to the addition of a CH₂ group to the [M-H]⁻ ion of the carboxylic acid. uni.lu

In MS/MS analysis, the molecular ion is isolated and fragmented to provide information about the molecule's structure. The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules.

Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), carbon monoxide (M-28), and the carboxyl group (M-45). libretexts.orgsigmaaldrich.com For this specific molecule, initial fragmentation would likely involve the loss of the carboxylic acid group.

Plausible Fragmentation Steps:

Loss of COOH: The molecular ion could lose the carboxylic acid radical (•COOH, 45 Da) to form a bromomethoxypyridinyl cation.

Loss of CH₃: The methoxy group could lose a methyl radical (•CH₃, 15 Da).

Loss of CO: Subsequent loss of carbon monoxide (28 Da) from fragments containing the pyridine ring is also a common pathway.

Table 4: Predicted Major Fragments in MS/MS of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Identity
231/233 231/233 [M+H]⁺
186/188 186/188 [M-COOH]⁺
201/203 201/203 [M-CH₂O]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. nih.gov

The IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of the carboxylic acid and pyridine ring moieties. The carboxylic acid group is distinguished by a very broad O-H stretching vibration, typically observed in the wide range of 3500 to 2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers in the solid state. spectroscopyonline.com

Another key vibration for the carboxylic acid is the C=O (carbonyl) stretch. For aromatic carboxylic acids, this absorption is typically strong and appears in the region of 1710 to 1680 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is also a significant feature, expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com The out-of-plane O-H bend, another characteristic feature of hydrogen-bonded carboxylic acids, is anticipated as a broad band in the 960 to 900 cm⁻¹ region. spectroscopyonline.com

The pyridine ring, an aromatic heterocycle, exhibits characteristic C-C and C-N stretching vibrations within the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also expected to appear above 3000 cm⁻¹.

Table 1: Expected Characteristic IR Vibrational Modes for the Carboxylic Acid and Pyridine Ring in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3500 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1710 - 1680Strong
Carboxylic AcidC-O Stretch1320 - 1210Medium-Strong
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Broad, Medium
Pyridine RingC-C and C-N Stretches1600 - 1400Medium to Weak
Pyridine RingAromatic C-H Stretch> 3000Medium to Weak

The presence of the methoxy (-OCH₃) group introduces additional characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the region of 2950-2850 cm⁻¹. A strong C-O (ether) stretching band is also anticipated, typically appearing in the 1275-1200 cm⁻¹ range for aromatic ethers.

The carbon-bromine (C-Br) bond, due to the heavier mass of bromine, will have a stretching vibration at a lower frequency. The C-Br stretching absorption is typically found in the 680-515 cm⁻¹ range. This band can sometimes be difficult to assign definitively as it falls in the lower frequency region of the mid-IR spectrum where other vibrations may also occur.

Table 2: Expected Methoxy and C-Br Stretching Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Methoxy (-OCH₃)C-H Stretch2950 - 2850Medium
Methoxy (-OCH₃)C-O Stretch1275 - 1200Strong
Bromo (-Br)C-Br Stretch680 - 515Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In molecules like this compound, which contain a substituted pyridine ring, the primary electronic transitions observed are π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For substituted pyridines, these transitions are generally observed in the near-ultraviolet region. aip.orgrsc.org The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by solvent effects or overlap with other bands. researchgate.netaip.org

The presence of the bromine atom (an auxochrome) and the methoxy group (an auxochrome) on the pyridine ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted picolinic acid. The carboxylic acid group can also influence the electronic transitions. A detailed analysis of the solvent effects on the UV-Vis spectrum could further help in the assignment of the n → π* and π → π* transitions. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 3-bromopicolinic acid was determined to be in the orthorhombic crystal system with the space group Pna2₁ scispace.comresearchgate.net. The unit cell is the basic repeating unit of a crystal lattice, and its parameters define the size and shape of this unit. It is plausible that this compound would also crystallize in a similar system, although the presence of the methoxy group would alter the specific unit cell dimensions and potentially the space group due to different packing arrangements.

Table 3: Crystal Data and Structure Refinement for 3-bromopicolinic acid

Parameter3-bromopicolinic acid
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.3975(12)
b (Å)7.5773(7)
c (Å)12.2500(10)
α (°)90
β (°)90
γ (°)90
Volume (ų)1336.4(2)
Z8
Data sourced from a study on 3-bromopicolinic acid and presented for comparative purposes. scispace.comresearchgate.net

The precise measurement of bond lengths, bond angles, and torsional angles from X-ray crystallography provides a detailed picture of the molecular geometry. In the crystal structure of 3-bromopicolinic acid, the asymmetric unit contains two independent molecules which are linked by hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. scispace.com

For this compound, similar intermolecular hydrogen bonding would be expected. The bond lengths within the pyridine ring would reflect its aromatic character. The C-Br bond length and the C-O and O-C bonds of the methoxy and carboxylic acid groups would be consistent with standard values for such bonds in similar chemical environments. The torsional angle between the plane of the carboxylic acid group and the pyridine ring is a key conformational feature that would be precisely determined. The introduction of the methoxy group at the 6-position could influence the planarity and intermolecular interactions compared to 3-bromopicolinic acid.

Table 4: Selected Bond Lengths and Angles for 3-bromopicolinic acid (for comparison)

Bond/AngleLength (Å) / Angle (°)
C-BrVaries in the two independent molecules
C=OVaries in the two independent molecules
C-O (acid)Varies in the two independent molecules
C-N (ring)Average values consistent with aromaticity
O-C-O (angle)Typical for a carboxylic acid
C-C-Br (angle)Reflects substitution on an aromatic ring
Specific values for 3-bromopicolinic acid can be found in the cited crystallographic study and are presented here as a comparative reference. scispace.com

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state assembly of this compound is significantly influenced by a combination of hydrogen and halogen bonding. The carboxylic acid group is a primary site for robust hydrogen bonding, typically forming dimers with neighboring molecules. In these arrangements, the hydroxyl group of the carboxylic acid on one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule, and vice-versa, creating a characteristic ring motif.

Polymorphism and Solvent Inclusion Phenomena

The existence of multiple crystalline forms, or polymorphs, is a recognized phenomenon for organic molecules, and this compound is a candidate for such behavior. google.comgoogle.com Polymorphs arise from different packing arrangements of the same molecule in the crystal lattice, which can be influenced by variations in crystallization conditions such as solvent, temperature, and pressure. google.com These different forms, while chemically identical, can exhibit distinct physical properties.

Furthermore, the potential for this compound to form solvates, where solvent molecules are incorporated into the crystal structure, is noteworthy. google.com The formation of such solvates, or hydrates if the solvent is water, depends on the nature of the solvent used during crystallization and its ability to interact with the functional groups of the acid molecule. These included solvent molecules can play a crucial role in stabilizing the crystal lattice through additional hydrogen bonding or other non-covalent interactions. While specific polymorphs or solvates of this compound are not detailed in publicly available literature, the functional groups present suggest a high propensity for such phenomena. The study of polymorphism and solvent inclusion is critical as these different solid-state forms can impact the compound's physical and chemical properties. google.comgoogle.com

Applications in Advanced Materials Science and Catalysis

Utilization as a Ligand in Coordination Chemistry

The picolinic acid framework is a classic bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. The presence of additional substituents, such as the bromo and methoxy (B1213986) groups in 3-Bromo-6-methoxypicolinic acid, allows for the fine-tuning of the electronic properties and steric environment of the resulting metal complexes.

Derivatives based on substituted pyridines, including picolinic acids, are instrumental in forming stable complexes with a wide range of transition metals. These ligands can dictate the geometry and electronic properties of the resulting coordination compound. For instance, tridentate ligands derived from substituted pyridines are known to form pseudo-octahedral coordination spheres around central metal ions like Iron(II) (Fe²⁺). nih.gov

In such complexes, the ligand's structure directly influences the spin state of the metal ion. The substituents on the ligand framework play a critical role in determining the packing of molecules in a crystal lattice and their intermolecular interactions. nih.gov This, in turn, can influence the ligand field strength and consequently whether the central metal atom adopts a high-spin or low-spin state. nih.gov The methoxy group, in particular, can influence spin-state transitions through its conformational flexibility. nih.gov

ComponentDescriptionSignificance
Central Metal Ion Typically a transition metal, such as Fe(II). nih.govThe metal ion is the core of the complex, and its properties are modulated by the ligand.
Ligand Type Bidentate or tridentate ligands derived from picolinic acid. nih.govThe ligand coordinates to the metal, forming a stable complex and defining its geometry.
Coordination Forms a distorted octahedral N₆ coordination environment in some Fe(II) complexes. nih.govThe coordination geometry is crucial for determining the material's electronic and magnetic properties.
Resulting Property Can induce a low-spin state in the Fe(II) ion, with average Fe-N bond distances around 1.949 Å. nih.govDemonstrates the ability of the ligand to control the fundamental magnetic properties of the complex.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF—such as pore size, surface area, and functionality—are determined by the choice of the metal and the organic linker. researchgate.netyoutube.com Picolinic acid derivatives are excellent candidates for organic linkers due to their ability to bind strongly with metal centers.

This compound is a suitable building block for designing functional MOFs for several reasons:

The carboxylate group provides a robust connection point to the metal nodes.

The pyridine nitrogen offers an additional coordination site.

The bromo and methoxy groups act as functional decorations along the struts of the framework. These groups can be used to tune the chemical environment within the pores or to serve as reactive sites for post-synthetic modification.

By carefully selecting the components, it is possible to create MOFs with tailored architectures for applications such as gas storage and separation or catalysis. youtube.comresearchgate.net For example, luminescent MOFs have demonstrated significant promise as platforms for designing chemical sensors. rsc.org

Catalytic Applications of this compound Derivatives

The true utility of this compound in catalysis often lies in its role as a precursor to more complex ligands. The bromine atom is a key reactive site for synthetic transformations, particularly in cross-coupling reactions.

The bromine atom on the pyridine ring allows this compound to readily participate in transition-metal-catalyzed cross-coupling reactions. researchgate.net This is a powerful method in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Specifically, the compound can be used in reactions like the Suzuki cross-coupling, where the bromine atom is replaced with an aryl group from an arylboronic acid. ambeed.commdpi.com This reaction is typically catalyzed by a palladium complex. mdpi.com By undergoing such reactions, this compound serves as a foundational scaffold, or precursor, to generate a library of more complex substituted picolinic acid derivatives. These new derivatives, with their varied electronic and steric profiles, can then be employed as ligands in other catalytic processes.

Reaction TypeCatalyst SystemRole of Bromopyridine Compound
Suzuki Coupling Palladium catalysts, e.g., Pd(PPh₃)₄ with a base. mdpi.comActs as the electrophilic partner (precursor) where the C-Br bond is activated for C-C bond formation. ambeed.commdpi.com
Copper-Catalyzed C-O Coupling Copper(I) salts, such as CuI. mdpi.comBromo-substituted heterocycles are common substrates in copper-catalyzed reactions for forming C-O bonds. mdpi.com

The development of new and more efficient catalytic systems is a primary goal in chemical research. By using this compound as a starting material, chemists can synthesize novel ligands with precisely tuned properties. For example, derivatives of this acid can be incorporated into catalyst structures for various chemical transformations. researchgate.net The electronic influence of the methoxy group and the steric bulk of substituents added via cross-coupling at the bromo-position can significantly impact the activity and selectivity of a metal catalyst. This approach contributes to the creation of more efficient and sustainable alternatives to conventional catalytic strategies. researchgate.net

Potential in Functional Materials with Tunable Properties

The substituents on a ligand are crucial in determining how molecules pack in a solid state and how they interact with each other. These intermolecular interactions can directly influence the bulk properties of a material. nih.gov Derivatives of this compound are promising candidates for creating functional materials whose properties can be tuned.

A key example lies in the field of spin-crossover (SCO) materials. These are coordination compounds where the spin state of the central metal ion can be switched between low-spin and high-spin states by external stimuli like temperature or light. The ligand periphery plays a vital role in this behavior. It has been demonstrated that even subtle changes, such as the dynamic rearrangement of a methoxy group on a ligand, can lead to a highly hysteretic spin transition. nih.gov This "memory" effect is a highly desirable tunable property for applications in molecular switches and data storage. The specific combination of bromo and methoxy substituents on the picolinic acid core provides a platform for designing such advanced functional materials.

Photophysical Properties and Luminescence

A thorough review of scientific literature reveals a notable absence of studies specifically detailing the photophysical properties and luminescence of this compound. While this compound is available commercially from various suppliers and is categorized broadly under materials science reagents, dedicated research into its intrinsic absorption, emission, and luminescent characteristics appears to be unpublished.

The photophysical properties of a molecule, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, are fundamental to its potential application in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Typically, the electronic characteristics of picolinic acid derivatives can be tuned by the nature and position of substituents on the pyridine ring. The presence of a bromine atom and a methoxy group on the picolinic acid framework of this particular compound suggests the potential for interesting electronic transitions. However, without experimental data, any discussion of its specific photophysical behavior remains speculative.

Future research could involve the characterization of this compound in various solvents to understand its solvatochromic behavior. Furthermore, incorporating it as a ligand in metal complexes could lead to the development of novel phosphorescent materials, a common strategy for achieving highly efficient light emission.

Data on Photophysical Properties of this compound:

PropertyValue
Absorption Maximum (λabs) No data available
Emission Maximum (λem) No data available
Quantum Yield (Φ) No data available
Excited-State Lifetime (τ) No data available

Non-linear Optical (NLO) Properties

Similar to the photophysical properties, there is a lack of specific research into the non-linear optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in optical communications, data storage, and frequency conversion. The NLO response of an organic molecule is often associated with a high degree of π-conjugation and the presence of electron-donating and electron-withdrawing groups, which can lead to a large molecular hyperpolarizability.

While this compound possesses a π-conjugated system and substituents that could influence its electronic distribution, no studies have been published that quantify its NLO response. Some suppliers of fine chemicals categorize related compounds under "Organic Non-Linear Optical (NLO) Materials", but this is a broad classification and does not constitute scientific evidence of the NLO properties of this specific acid. ambeed.com

The investigation of the NLO properties of this compound would require experimental techniques such as the Kurtz-Perry powder technique for second-harmonic generation (SHG) or Z-scan measurements for third-order NLO properties. Theoretical calculations based on density functional theory (DFT) could also provide initial insights into its potential as an NLO material. Without such dedicated studies, its utility in this advanced materials application remains undetermined.

Data on Non-linear Optical Properties of this compound:

PropertyValue
Second-Harmonic Generation (SHG) Efficiency No data available
First Hyperpolarizability (β) No data available
Second Hyperpolarizability (γ) No data available

Medicinal Chemistry and Biological Activity Studies

Role as a Synthetic Intermediate for Pharmaceutical Compounds

3-Bromo-6-methoxypicolinic acid serves as a crucial building block and intermediate in the synthesis of more complex molecules for the chemical and pharmaceutical industries. novasynorganics.comsynchem.de Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom, a methoxy (B1213986) group, and a carboxylic acid, offers multiple reactive sites for chemical modification. Research and chemical supply companies list it as a reagent for creating a range of derivatives. novasynorganics.comsynchem.de

A common application is the esterification of the carboxylic acid group. For instance, this compound can be reacted with iodomethane (B122720) in the presence of a base like potassium carbonate to produce Methyl 6-bromo-3-methoxypicolinate. ambeed.com This esterification is a fundamental step that prepares the molecule for further reactions, such as cross-coupling, which can introduce new functional groups at the bromine-substituted position. This versatility makes it a valuable precursor in the development of novel compounds intended for biological screening and potential therapeutic use. researchgate.net

Exploration of Biological Activities of this compound Derivatives

The chemical scaffold of this compound has inspired the synthesis of numerous derivatives that have been investigated for a wide array of pharmacological activities. nih.gov By modifying the core structure, researchers have developed compounds with significant potential in treating various diseases. These activities span from antimicrobial and antifungal effects to enzyme inhibition and anticancer properties. nih.govnih.gov The presence of both a halogen (bromine) and an electron-donating methoxy group on a heterocyclic ring is a common feature in many biologically active molecules, prompting extensive research into the derivatives of this particular acid. nih.gov

Derivatives incorporating the bromo- and methoxy-substituted heterocyclic motif have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. nih.gov The structural modifications play a critical role in determining the spectrum and potency of their antimicrobial actions.

Certain derivatives have shown significant antifungal properties against various pathogenic fungi. For example, a series of 6-bromoindolglyoxylamide derivatives were evaluated, with some analogues exhibiting moderate to excellent antifungal capabilities. nih.gov In a separate study, synthetic 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives were tested against human pathogenic fungi. nih.gov One compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, displayed a broad antifungal spectrum and was particularly effective against Trichophyton mentagrophytes. nih.gov

Research into other related structures, such as psoralen (B192213) and diphenyl ether derivatives, further underscores the potential of incorporating bromine and other functional groups to achieve potent antifungal activity. These studies provide quantitative data on the inhibition of various plant-pathogenic fungi.

Derivative TypeFungal StrainInhibition Rate (%) at 50-100 µg/mLReference
Psoralen Derivative (3a)Botrytis cinerea67.9 mdpi.com
Psoralen Derivative (3f)Rhizoctonia solani61.5 mdpi.com
Diphenyl Ether Carboxylic Acid (7b)Alternaria solani85.9 nih.gov
Diphenyl Ether Carboxylic Acid (7b)Cercospora arachidicola82.7 nih.gov
Diphenyl Ether Carboxylic Acid (7b)Rhizoctonia solani82.7 nih.gov

The antibacterial potential of derivatives is a significant area of investigation. Studies have shown activity against both Gram-positive and Gram-negative bacteria. nih.govceon.rs For instance, 6-bromoindolglyoxylamide polyamine derivatives showed intrinsic antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus intermedius. nih.gov One of these derivatives also demonstrated the ability to enhance the efficacy of antibiotics against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for the most potent of these polyamine derivatives was found to be rapid membrane permeabilization and depolarization. nih.gov

Further research on other bromo-derivatives has identified compounds active against clinically significant pathogens. N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi, with one derivative showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com

Derivative ClassBacterial StrainActivity MeasurementReference
Bromochalcone DerivativeEscherichia coli11 mm inhibition zone ceon.rs
Bromochalcone DerivativeSalmonella typhimurium15 mm inhibition zone ceon.rs
6-Acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic Acid DerivativeGram-positive cocciMIC 50 to 200 μg/mL mdpi.com
N-(2-Bromo-phenyl)-2-hydroxy-benzamide DerivativeGram-positive bacteriaMIC 2.5–5.0 mg/mL researchgate.net
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative (5d)XDR Salmonella TyphiMIC 6.25 mg/mL mdpi.com

Derivatives related to this compound have been explored as inhibitors of key enzymes, thereby modulating critical metabolic pathways. nih.govmdpi.com A prominent example is the small molecule alkylating agent 3-bromopyruvate (B3434600) (3-BrPA), which is structurally related to the core compound. nih.gov 3-BrPA is a potent inhibitor of hexokinase II (HK II), an enzyme that is over-expressed in many cancer cells and is pivotal for the high rate of aerobic glycolysis (the "Warburg effect"). nih.govnih.gov By inhibiting HK II, 3-BrPA disrupts the primary energy production pathway in tumor cells. nih.gov It has also been shown to inhibit other glycolytic enzymes, such as 3-phosphoglycerate (B1209933) kinase (3-PGK). nih.gov

In addition to glycolysis, other enzymatic targets have been identified. Certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were found to be effective inhibitors of alkaline phosphatase, with one compound exhibiting a competitive inhibition mechanism and an IC₅₀ value of 1.469 µM. mdpi.com Other research has identified 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives as inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. mdpi.com

The ability of these derivatives to inhibit enzymes and metabolic pathways forms the basis of their investigation as anticancer agents. nih.gov The inhibition of aerobic glycolysis by 3-bromopyruvate is a key strategy for specifically targeting and killing tumor cells while leaving normal cells, which rely on oxidative phosphorylation, relatively unharmed. nih.gov

In vivo studies have validated this approach. Treatment with 3-bromopyruvate in a mouse model with implanted hepatic cancer cells was shown to significantly attenuate tumor growth and induce tumor necrosis. nih.gov The compound was found to be an effective anti-hepatoma agent in both in vitro and in vivo settings. nih.gov Research into other classes of related compounds, such as coumarin-3-carboxamide derivatives, has also revealed potent anticancer activity. mdpi.com Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of a coumarin (B35378) structure were highly potent against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. mdpi.com Similarly, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide reduced the viability of the MDA-MB-231 breast cancer cell line. nih.gov

Derivative Class/CompoundCancer Cell LineActivity Measurement (IC₅₀)Reference
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative (36)MDA-MB-231 (Breast)Reduced viability to 43.7% nih.gov
Coumarin-3-carboxamide Derivative (14b)HeLa (Cervical)0.75 µM mdpi.com
Coumarin-3-carboxamide Derivative (14e)HeLa (Cervical)0.39 µM mdpi.com
Coumarin-3-carboxamide Derivative (14b)HepG2 (Liver)4.85 µM mdpi.com
Coumarin-3-carboxamide Derivative (14e)HepG2 (Liver)2.62 µM mdpi.com

Neuroprotective Effects

The P7C3 class of compounds, derived from the core structure related to this compound, exhibits significant neuroprotective properties. These effects have been observed in various models of neuronal injury and neurodegenerative disease.

Notably, the aminopropyl carbazole (B46965) derivative known as P7C3 has been shown to enhance the survival of newborn neurons in the hippocampus, a brain region crucial for learning and memory. nih.govuni.lu This pro-neurogenic activity is attributed to its ability to protect these vulnerable new neurons from programmed cell death, or apoptosis. uni.lu

The therapeutic potential of these compounds extends beyond promoting neurogenesis. Studies have demonstrated the efficacy of P7C3 and its analogs in protecting mature neurons. For instance, in animal models of Parkinson's disease, a condition characterized by the loss of dopaminergic neurons, treatment with P7C3 derivatives has been shown to prevent the death of these critical nerve cells. researchgate.net Furthermore, these compounds have shown promise in models of traumatic brain injury and amyotrophic lateral sclerosis (ALS), highlighting their broad neuroprotective capacity. nih.govresearchgate.net

One of the lead compounds in this series, P7C3-A20, has demonstrated superior potency and efficacy compared to the original P7C3 molecule. This enhanced activity, coupled with a favorable safety profile, positions P7C3-A20 as a promising candidate for further development as a treatment for a range of neurodegenerative disorders.

Structure-Activity Relationship (SAR) Analysis of Derivatives

The biological activity of the P7C3 series of compounds is intricately linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications to the molecular scaffold influence their neuroprotective efficacy.

Impact of Substituent Modifications on Biological Efficacy

Modifications to various parts of the P7C3 molecule have been shown to have a profound impact on its biological activity. The nature of the substituents on the carbazole and aniline (B41778) rings, as well as the linker connecting them, are all critical determinants of neuroprotective potency.

For example, the development of P7C3-A20 involved key structural changes from the parent P7C3 compound. The replacement of a hydroxyl group with a fluorine atom at the chiral center of the aminopropyl linker, along with the addition of a methoxy group to the aniline ring, resulted in a significant enhancement of neuroprotective activity. This suggests that both the electronic properties and the steric bulk of these substituents play a crucial role in the interaction of the molecule with its biological target.

The table below summarizes the key structural differences and their impact on neuroprotective activity for selected P7C3 derivatives.

CompoundKey Structural Modifications from P7C3Impact on Neuroprotective Activity
P7C3-A20 - Hydroxyl group at the chiral center replaced with fluorine.- Addition of a methoxy group to the aniline ring.Increased potency and efficacy.
P7C3-S8 (Details on specific modification not fully elaborated in the provided context)Devoid of activity in neuroprotection assays.
P7C3-S40 (R-enantiomer) Aniline NH replaced with an oxygen linker.Inactive.
P7C3-S41 (S-enantiomer) Aniline NH replaced with an oxygen linker.Active.

Positional Isomer Effects on Activity

The spatial arrangement of atoms within the molecule, or stereochemistry, is a critical factor for the biological activity of P7C3 derivatives. The neuroprotective effects of these compounds are highly stereospecific, meaning that one enantiomer (a non-superimposable mirror image of the other) is significantly more active than the other.

For instance, in a pair of enantiomers where the aniline nitrogen was replaced by an oxygen linker, the neuroprotective activity was found to reside exclusively in the S-enantiomer (P7C3-S41), while the R-enantiomer (P7C3-S40) was inactive. This stereoselectivity strongly implies that the P7C3 compounds bind to a specific, chiral binding site on their molecular target.

Interestingly, X-ray crystallography studies have revealed that the more active enantiomer in the hydroxyl-containing series is opposite to the more active enantiomer in the fluorine-containing series. researchgate.net This finding suggests a complex interaction with the target protein, which likely possesses distinct pockets that can accommodate either a hydroxyl group or a fluorine/methyl group. researchgate.net

Mechanism of Action Studies

Significant research has been undertaken to elucidate the molecular mechanism by which P7C3 derivatives exert their neuroprotective effects. These studies have identified a key molecular target and downstream cellular pathways that are modulated by these compounds.

Interaction with Molecular Targets (e.g., Zinc Finger Proteins)

Through the use of a chemically modified, active derivative of P7C3, researchers have identified nicotinamide (B372718) phosphoribosyltransferase (NAMPT) as the direct molecular target of these compounds. nih.gov NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and energy production. nih.gov The P7C3 compounds have been shown to bind to and enhance the activity of NAMPT. nih.gov

Modulation of Cellular Pathways

By activating NAMPT, P7C3 derivatives increase the intracellular levels of NAD+. nih.gov This has several downstream consequences that contribute to neuroprotection. NAD+ is a critical substrate for a class of enzymes called sirtuins, including SIRT1, which play a vital role in promoting cell survival and mitigating stress responses. The enhancement of NAD+ levels by P7C3 compounds is thought to bolster SIRT1 signaling, thereby activating pro-survival pathways.

Furthermore, the neuroprotective effects of P7C3 are linked to the stabilization of mitochondrial function. researchgate.net Mitochondria are the primary sites of energy production in the cell and also play a central role in initiating apoptosis. By preserving mitochondrial integrity, P7C3 compounds help to prevent the activation of apoptotic cell death cascades. researchgate.net The ability of these compounds to block apoptosis is a key aspect of their pro-neurogenic and neuroprotective activities. uni.lu

Agricultural Chemistry Applications

Intermediate in Agrochemical Synthesis

3-Bromo-6-methoxypicolinic acid serves as a crucial intermediate in the synthesis of more complex molecules designed for agricultural use. The strategic placement of the bromo, methoxy (B1213986), and carboxylic acid groups on the picolinic acid core allows for a variety of chemical modifications, making it a versatile starting material for the creation of novel active ingredients.

The synthesis of complex chemical compounds often involves a multi-step process where intermediates like this compound are essential. For instance, in the development of new therapeutic agents, a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was synthesized from a dichlorinated pyridine (B92270) derivative through a series of reactions including methoxylation, nucleophilic substitution, bromination, and hydrolysis. nih.gov This highlights the chemical reactivity of the pyridine ring system and the potential for creating diverse structures from halogenated and methoxylated picolinic acids.

Similarly, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, another important intermediate for biologically active compounds, has been established from commercially available precursors through steps like bromination and oxyalkylation. researchgate.net These examples of synthetic pathways underscore the importance of brominated aromatic compounds as foundational materials in the chemical industry.

Fungicidal Properties and Crop Protection

Research into the fungicidal properties of compounds structurally related to this compound has shown promising results for crop protection. While direct studies on this specific compound are limited, the broader class of brominated heterocyclic compounds has demonstrated significant antifungal activity.

For example, studies on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols revealed their effectiveness against a range of fungi. fordham.edu Notably, 6-bromo-3-chloro-8-quinolinol was found to inhibit the growth of four different fungal species at concentrations below 1 μg/ml. fordham.edu This suggests that the presence of a bromine atom on a heterocyclic ring can be a key feature for potent fungicidal action.

Further research into 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives also identified compounds with a broad antifungal spectrum. researchgate.net The fungicidal activity of these molecules indicates the potential of bromo-substituted cyclic structures in developing new agents to combat fungal pathogens in agriculture.

The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a known inhibitor of the cytochrome bc1 complex in fungi. researchgate.net Efforts to synthesize analogues of UK-2A have shown that replacing the picolinamide (B142947) ring with other o-hydroxy-substituted arylcarboxylic acids can retain strong activity against agriculturally significant fungi like Zymoseptoria tritici. researchgate.net This line of research emphasizes the importance of the core structure, which is shared by this compound, in the design of new fungicides.

A patent for the related compound, 3-bromo-4-methoxybenzoic acid, also discloses its utility in controlling crop diseases, with inhibitory effects on pathogens responsible for apple and grape rot. google.com

Herbicidal Applications of Picolinic Acid Analogues

Picolinic acid and its analogues represent a significant class of synthetic auxin herbicides, known for their systemic action and broad-spectrum weed control. nih.govresearchgate.net These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species. nih.gov

Several commercial herbicides are based on the picolinic acid scaffold. Picloram and clopyralid (B1669233) were introduced in the 1960s and 1970s, respectively, and have been widely used for their effectiveness against perennial weeds. nih.govnih.gov More recently, aminopyralid (B1667105) was developed as a more potent alternative to clopyralid for certain applications. nih.gov The development of these herbicides demonstrates the enduring importance of the picolinic acid chemical family in weed management. invasiveplantswesternusa.org

Research continues to explore new picolinic acid derivatives with improved efficacy and crop safety. For example, replacing the chlorine atom at the 6-position of 2-picolinic acid herbicides with an aryl group led to the discovery of new potent herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. researchgate.netnih.gov

Studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have identified compounds with significant post-emergence herbicidal activity, in some cases exceeding that of the commercial standard picloram. nih.gov Similarly, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has yielded compounds with strong inhibitory effects on the root growth of various weeds. nih.gov Further modifications, such as replacing the pyrazolyl group with an indazolyl group, have also resulted in compounds with excellent herbicidal properties. mdpi.com

The ongoing research into the modification of the picolinic acid structure highlights the potential for creating new herbicides with enhanced performance and a wider range of applications in agriculture. The data below summarizes the application rates of some commercial picolinic acid herbicides.

HerbicideYear CommercializedApplication Rate (g/ha)
Picloram1960s125–1120 nih.gov
Clopyralid1975105–500 nih.gov
Aminopyralid20065–120 nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are becoming integral to synthetic planning. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. For instance, the synthesis of nicotinic acid (a related pyridine (B92270) carboxylic acid) has evolved from classical oxidation reactions to more sustainable gas-phase protocols using catalysts like vanadium pentoxide on titanium dioxide. Similar strategies could be adapted for the production of 3-bromo-6-methoxypicolinic acid.

Furthermore, computer-aided synthesis design is emerging as a powerful tool. By leveraging algorithms and databases of chemical reactions, researchers can identify novel and more efficient retrosynthetic routes that might not be obvious through traditional analysis. This approach can significantly shorten the development time and reduce the environmental footprint of chemical manufacturing.

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

The characterization of this compound and its derivatives currently relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. bamu.ac.in While these methods are excellent for confirming the structure of the final product, there is a growing need for advanced techniques that allow for real-time, in-situ monitoring of the synthetic process.

Future research could focus on applying process analytical technology (PAT) to the synthesis of this compound. Techniques like in-situ FT-IR and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters and immediate detection of any deviations.

Fluorescence spectroscopy also presents a promising avenue. Pyridine derivatives can be designed to act as fluorescent probes, where changes in the fluorescence spectrum can signal the progress of a reaction. nih.govmdpi.com For example, a new method was developed for monitoring the synthesis of a phthalonitrile derivative by observing the blue shift and quenching of a fluorescent chromophore as the reaction proceeded. nih.gov Similar strategies could be developed where this compound or a tagged precursor could be monitored in real-time, enhancing process understanding and control.

Below is a table summarizing spectroscopic techniques applicable for the analysis of picolinic acid derivatives.

Spectroscopic Technique Application Potential for Real-time Analysis
Nuclear Magnetic Resonance (NMR) Structural elucidation of final products and intermediates. Limited for real-time, but can be used for reaction kinetics studies.
Infrared (IR) Spectroscopy Identification of functional groups and monitoring reaction progress. High potential for in-situ monitoring using attenuated total reflectance (ATR) probes.
UV-Vis Spectroscopy Quantifying compounds with chromophores and studying electronic properties. Suitable for real-time monitoring of reactions involving color changes or UV-active species.
Fluorescence Spectroscopy Highly sensitive detection and monitoring of reactions involving fluorescent molecules. Excellent potential for developing specific real-time probes for synthesis. nih.govmdpi.com

| Mass Spectrometry (MS) | Determining molecular weight and fragmentation patterns for structural confirmation. | Can be coupled with liquid chromatography (LC-MS) for real-time reaction monitoring. |

Integration of Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules. For a scaffold like this compound, these computational tools can accelerate the development of new derivatives with desired properties.

Furthermore, generative AI models can design novel molecules from the ground up. By learning the underlying chemical principles from large datasets, these models can propose new structures based on the this compound scaffold that are optimized for a specific biological target. These models can also predict the synthetic feasibility of the generated molecules, providing a more direct path from computational design to laboratory synthesis.

Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning algorithms, can identify the key molecular features of this compound derivatives that are crucial for their biological activity. This understanding can then guide medicinal chemists in making more informed decisions during the lead optimization process.

Exploration of Novel Biological Targets and Therapeutic Areas

Picolinic acid and its derivatives are known to exhibit a wide range of biological activities, serving as building blocks for drugs targeting tuberculosis, cancer, and diabetes, among others. nih.gov The this compound scaffold itself has been identified as a key intermediate in the synthesis of potent and selective dual SIK2/SIK3 inhibitors, which are being investigated for the treatment of autoimmune and inflammatory diseases. This highlights the potential of this scaffold to generate molecules that can modulate important biological pathways.

Future research will likely focus on expanding the therapeutic applications of this compound derivatives. This could involve screening these compounds against a broader range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. The versatility of the pyridine ring allows for fine-tuning of the molecule's properties to achieve high potency and selectivity for new targets. nih.gov

The ability of picolinic acid to chelate metal ions is another area ripe for exploration. wikipedia.org This property could be harnessed to develop new antimicrobial agents that disrupt essential metal-dependent processes in pathogens or to create new diagnostic imaging agents. Given the structural similarities, derivatives of this compound could be designed to target specific metalloenzymes or to act as carriers for radioisotopes in therapeutic or diagnostic applications.

Design of Next-Generation Functional Materials Incorporating this compound Scaffolds

Beyond pharmaceuticals, the unique electronic and structural properties of this compound make it an attractive candidate for the development of novel functional materials. The pyridine ring is an electron-deficient system, and the substituents can be tailored to modulate its electronic and photophysical properties.

One promising area is the development of advanced polymers and coatings. The carboxylic acid group can be used to polymerize or graft the molecule onto surfaces, while the bromo- and methoxy- groups can be used to tune the material's properties, such as conductivity, hydrophobicity, and thermal stability. For instance, perfluoropyridine has been used to create porous polymers for the removal of heavy metals and organic pollutants from water. mdpi.com Similarly, this compound could be incorporated into scaffolds for environmental remediation.

Another potential application is in the field of tissue engineering. Polymeric scaffolds are crucial for supporting cell growth and tissue regeneration. nih.govmdpi.com The carboxylic acid functionality of this compound could be used to attach it to biodegradable polymers like polycaprolactone (PCL) or polylactic acid (PLA), creating functionalized scaffolds. nih.govresearchgate.net The pyridine moiety could introduce specific surface properties or be used to chelate metal ions that are essential for cell growth and differentiation.

Q & A

Q. What are the standard synthetic routes for 3-bromo-6-methoxypicolinic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 6-methoxypicolinic acid using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Optimization includes:
  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or CCl₄) to stabilize intermediates.
  • Catalytic additives (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .
    Data Table : Comparison of Yields Under Different Conditions
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
DMFFeCl₃256895%
CCl₄None05289%

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 232 for [M+H]⁺) and fragmentation patterns .

Q. What are the common impurities in synthesized this compound, and how are they resolved?

  • Methodological Answer : Impurities include residual starting material (6-methoxypicolinic acid) and di-brominated byproducts. Resolution strategies:
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • HPLC : C18 columns with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group at the 6-position activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings:
  • Use Pd(PPh₃)₄ as a catalyst for bromine displacement.
  • Optimize base (e.g., K₂CO₃) to maintain pH >9 for boronic acid activation.
  • Monitor regioselectivity via LC-MS to avoid homocoupling byproducts .

Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for bromine displacement.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using GROMACS.
  • QSPR Models : Corrogate Hammett σ values with reaction rates for predictive synthesis .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodological Answer : Discrepancies may arise from polymorphism or hydration states. Approaches include:
  • DSC/TGA : Differentiate polymorphs via endothermic peaks.
  • PXRD : Compare experimental patterns with Cambridge Structural Database entries.
  • Karl Fischer Titration : Quantify water content in hygroscopic samples .

Q. What strategies are recommended for functionalizing this compound to enhance bioactivity in medicinal chemistry studies?

  • Methodological Answer :
  • Position-Specific Modifications : Introduce amino groups at the 2-position via Buchwald-Hartwig amination.
  • Esterification : Convert carboxylic acid to methyl ester (e.g., using SOCl₂/MeOH) to improve membrane permeability.
  • Click Chemistry : Attach triazole moieties via azide-alkyne cycloaddition for targeted drug delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.